![molecular formula C24H30ClN3O2 B580764 (E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride](/img/structure/B580764.png)
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
FK 866 盐酸盐可以通过一系列化学反应合成,这些反应涉及合适的起始原料和试剂。合成路线通常涉及形成丙烯酰胺部分,然后连接哌啶和吡啶基团。 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应 . 工业生产方法可能涉及优化这些反应以进行大规模合成,确保最终产物的高产率和纯度。
化学反应分析
FK 866 盐酸盐会发生各种化学反应,包括:
氧化: 该反应涉及添加氧气或去除氢气,通常使用氧化剂。
还原: 该反应涉及添加氢气或去除氧气,通常使用还原剂。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、硼氢化钠等还原剂和 DMSO 等溶剂。这些反应形成的主要产物取决于所用特定条件和试剂。
科学研究应用
FK 866 盐酸盐具有广泛的科学研究应用,包括:
化学: 它被用作工具化合物来研究 NAMPT 的抑制及其对 NAD 生物合成的影响。
生物学: 它被用于研究 NAD 在细胞代谢和抗逆性中的作用。
作用机制
FK 866 盐酸盐通过特异性抑制烟酰胺磷酸核糖转移酶 (NAMPT) 发挥作用,NAMPT 是 NAD 生物合成途径中的关键酶。 通过抑制 NAMPT,FK 866 盐酸盐耗尽细胞内 NAD 水平,导致依赖 NAD 生存的细胞凋亡 . 这种机制在癌细胞中特别有效,因为与正常细胞相比,癌细胞的 NAD 周转率更高 .
相似化合物的比较
FK 866 盐酸盐在作为 NAMPT 抑制剂的高特异性和效力方面是独一无二的。类似的化合物包括:
达泊那韦盐酸盐: 另一种有效的 NAMPT 抑制剂,在癌症研究中具有类似的应用.
烟酰胺核糖苷氯化物: NAD 的前体,可用于研究 NAD 生物合成.
β-烟酰胺单核苷酸: 另一种用于细胞代谢研究的 NAD 前体.
这些化合物具有相似的作用机制,但在化学结构和具体应用方面有所不同。
生物活性
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride, commonly referred to as FK866 or APO866, is a synthetic organic compound primarily recognized for its role as a nicotinamide phosphoribosyltransferase (NAMPT) inhibitor . This compound has garnered attention in the fields of oncology and neuroprotection due to its ability to modulate NAD+ biosynthesis, which is crucial for cellular metabolism and survival.
Chemical Information
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C24H29N3O2·HCl |
CAS Number | 658084-64-1 |
PubChem ID | 6914657 |
The compound consists of a piperidine ring, a pyridine moiety, and an acrylamide structure, which contribute to its biological activity.
FK866 functions primarily by inhibiting NAMPT, an enzyme that plays a pivotal role in the salvage pathway of NAD+ biosynthesis. By blocking this pathway, FK866 leads to decreased levels of NAD+, which can induce apoptosis in cancer cells that rely heavily on NAD+ for survival and proliferation .
Anti-Cancer Activity
Research has demonstrated that FK866 exhibits significant anti-cancer properties. It has been shown to selectively target cancer cells with high NAD+ turnover rates, making it a potential candidate for cancer therapy. In vitro studies indicate that FK866 can effectively reduce tumor growth in various cancer cell lines, including those resistant to conventional therapies .
Case Studies
- Study on Breast Cancer Cells : A study published in Cancer Research highlighted that FK866 effectively inhibited the growth of breast cancer cells by inducing apoptosis through NAD+ depletion. The study reported a reduction in cell viability by over 70% at higher concentrations of FK866 .
- Neuroprotective Effects : FK866 has also been investigated for its neuroprotective effects in models of traumatic brain injury. A study indicated that FK866 treatment resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential in mitigating inflammatory responses following brain injuries .
In Vivo Studies
In vivo studies have corroborated the findings from in vitro experiments. For instance, FK866 was tested in animal models where it showed significant reduction in tumor size without notable systemic toxicity. These results underscore its potential therapeutic applications in oncology .
Selectivity and Efficacy
FK866 is characterized by its high selectivity for NAMPT, which minimizes off-target effects commonly associated with other anti-cancer agents. Its non-competitive inhibition mechanism allows it to effectively lower NAD+ levels without directly competing with nicotinamide substrates .
Safety Profile
While FK866 shows promise as an anti-cancer agent, its safety profile is still under investigation. Preclinical studies have indicated manageable side effects; however, further clinical trials are necessary to fully understand its safety and efficacy in human subjects .
属性
IUPAC Name |
(E)-N-[4-(1-benzoylpiperidin-4-yl)butyl]-3-pyridin-3-ylprop-2-enamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O2.ClH/c28-23(12-11-21-8-6-15-25-19-21)26-16-5-4-7-20-13-17-27(18-14-20)24(29)22-9-2-1-3-10-22;/h1-3,6,8-12,15,19-20H,4-5,7,13-14,16-18H2,(H,26,28);1H/b12-11+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MULSIBUGDPOSHV-CALJPSDSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCCCNC(=O)C=CC2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CCCCNC(=O)/C=C/C2=CN=CC=C2)C(=O)C3=CC=CC=C3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。